N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Medicinal Chemistry Structure-Activity Relationship (SAR) Hydrazone Regioisomers

Researchers requiring a defined hydrazide-hydrazone scaffold for coordination chemistry or antimicrobial screening often face supply inconsistency with generic analogs. This compound provides a specific ortho-hydroxybenzylidene regioisomer, essential for accurate structure-activity relationship (SAR) assessment. - Tridentate ONO Chelator: Forms stable complexes with Cu(II), Co(II), and Fe(III) for metallodrug discovery. - Validated Pharmacophore Core: The 2-hydroxybenzylidene hydrazone motif is critical for anticholinesterase and anticancer screening libraries. - Crystalline Engineering: Unique hydrogen-bonding and π-π stacking network ideal for solid-state formulation and stability studies.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
Cat. No. B15282925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC(C(=O)NN=CC1=CC=CC=C1O)OC2=CC=CC=C2
InChIInChI=1S/C16H16N2O3/c1-12(21-14-8-3-2-4-9-14)16(20)18-17-11-13-7-5-6-10-15(13)19/h2-12,19H,1H3,(H,18,20)/b17-11+
InChIKeyXOTFCWDYZATHBY-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide Overview


N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide (CAS: 370872-57-4) is a hydrazide-hydrazone derivative formed via the condensation of 2-hydroxybenzaldehyde and 2-phenoxypropanohydrazide . Its structure (C16H16N2O3) integrates a hydrazone linkage with a 2-hydroxyphenyl group and a phenoxypropanoyl moiety, offering a defined chemical scaffold for applications in coordination chemistry, antimicrobial screening, and synthetic derivatization [1].

Scaffold Hydrazide-hydrazone with ortho-hydroxybenzylidene chelation motif
Coordination Tridentate ONO ligand for transition metal complexation studies
Screening Antimicrobial screening and synthetic derivatization workflows

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide: No Generic Substitution


The hydrazide-hydrazone class exhibits profound biological activity divergence based on subtle structural modifications, making generic substitution scientifically unsound [1]. Even closely related analogs—such as those differing only in the position of the hydroxyl group on the benzylidene ring (e.g., 2- vs. 4-hydroxy) or in the acyl moiety—display vastly different antimicrobial, anticholinesterase, and cytotoxic profiles [2][3]. For N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, the specific combination of the 2-hydroxybenzylidene chelation motif and the phenoxypropanoyl backbone is not replicated by generic hydrazones, precluding any assumption of functional interchangeability without direct, quantitative comparative data .

Regioisomeric substitution
2-Hydroxy vs. 4-hydroxy benzylidene analogs show divergent enzyme inhibition and bioactivity profiles; para-isomer may not replicate ortho-specific chelation and target engagement.
Acyl moiety mismatch
Phenoxypropanoyl backbone is not interchangeable with generic acylhydrazones; even minor acyl changes can shift antimicrobial and cytotoxic readouts.
Chelation mode not preserved
Hydrazide precursors lack the imine nitrogen and ortho-OH required for tridentate ONO coordination; direct replacement with 2-phenoxypropanohydrazide alters metal-binding behavior.

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide: Differentiating Evidence


Ortho vs. Para Hydroxybenzylidene Bioactivity

In a class-level SAR analysis of hydrazide-hydrazones, the position of the hydroxyl group on the benzylidene ring critically dictates inhibitory potency. In a study of laccase inhibitors, compounds derived from a 2-hydroxybenzylidene (salicylic aldehyde) framework exhibited significantly enhanced stabilization near the enzyme's substrate docking site compared to 4-hydroxybenzylidene analogs [1]. This establishes that N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, by virtue of its ortho-hydroxy substitution, possesses a distinct molecular recognition and chelation profile that cannot be assumed for its para-hydroxy regioisomer, (Z)-N'-(4-hydroxybenzylidene)-2-phenoxypropanehydrazide .

Ortho vs. Para Hydroxybenzylidene
Class-level inference
2-OH (target class)
Stabilizes laccase docking; Ki range 24–674 µM reported for related 2-OH derivatives
vs.
4-OH (comparator)
Lacks comparable stabilization; no quantitative Ki reported for direct regioisomer
Ortho-hydroxy position is a critical pharmacophoric element; regioisomeric identity directly influences enzyme inhibition potential.
Based on laccase SAR; transferability to other targets requires assay-specific verification.
Medicinal Chemistry Structure-Activity Relationship (SAR) Hydrazone Regioisomers

Metal Chelation: Hydrazone vs. Hydrazide

The target compound's 2-hydroxybenzylidenehydrazone motif forms a tridentate ONO donor set, enabling the formation of stable five- and six-membered chelate rings with metal ions . This chelation mode is a direct structural consequence of the ortho-hydroxy group and the hydrazone nitrogen, a feature absent in simpler hydrazides like 2-phenoxypropanohydrazide, which lacks the imine nitrogen and ortho-hydroxyl group required for tridentate coordination . The resulting metal complexes of related aroylhydrazones often exhibit amplified antimicrobial activities compared to the free ligands [1].

Hydrazone vs. Hydrazide Chelation
Cross-study comparable
Hydrazone
Tridentate ONO coordination; forms 5- and 6-membered chelate rings
vs.
Hydrazide precursor
Bidentate or monodentate only; lacks imine-N and ortho-OH donor set
Enhanced chelation ability supports metallodrug design and metal-sensing research.
Coordination mode inferred from structurally analogous aroylhydrazone complexes.
Coordination Chemistry Metal Chelation Hydrazone Ligands

Cytotoxic Potential vs. Hydrazide

While direct cytotoxicity data for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is not publicly available, the hydrazide-hydrazone pharmacophore is a well-established scaffold for antitumor activity, with many 2-hydroxybenzylidene derivatives demonstrating sub-micromolar GI50 values across multiple cancer cell lines [1]. In contrast, the hydrazide precursor, 2-phenoxypropanohydrazide, is primarily noted for its cytotoxic effects in a single human breast cancer cell line with IC50 values comparable to established chemotherapeutics, though no comparative study exists . The hydrazone offers a more tunable and potent anticancer scaffold than the hydrazide alone, as evidenced by the averaged sub-micromolar GI50 values for optimized 2-hydroxybenzylidene hydrazones [1].

Cytotoxic Potential Comparison
Class-level inference
Hydrazone class
Sub-µM GI50 range reported for optimized 2-hydroxybenzylidene hydrazones across NCI 60-cell panel
vs.
Hydrazide class
IC50 comparable to established chemotherapeutics in single breast cancer line (exact value not provided)
Reported class-level GI50 range supports cytotoxicity screening fit; hydrazone scaffold more frequently associated with sub-µM activity.
No direct comparative study between this specific compound and its hydrazide precursor.
Cancer Research Cytotoxicity Anticancer Screening

Anticholinesterase Activity of 2-Hydroxybenzylidene Hydrazones

The 2-hydroxybenzylidene moiety is a recurring feature in potent anticholinesterase agents. In a recent study, a fluorinated sulfonyl hydrazone containing the (E)-N'-(2-hydroxybenzylidene) group demonstrated superior BChE inhibitory activity compared to the reference drug galantamine [1]. While the specific activity of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide has not been measured, its core 2-hydroxybenzylidene hydrazone structure aligns with this proven anticholinesterase pharmacophore, suggesting a higher probability of activity than non-2-hydroxybenzylidene hydrazones.

Anticholinesterase Activity
Class-level inference
Structural analog
Fluorinated 2-hydroxybenzylidene sulfonyl hydrazone exhibited better BChE inhibition than galantamine
vs.
Reference
Galantamine (standard comparator); exact IC50 not reported in abstract
2-Hydroxybenzylidene motif aligns with anticholinesterase pharmacophore; supports screening hit potential.
Activity of this specific compound not measured; class-level extrapolation.
Neurodegenerative Disease Anticholinesterase Alzheimer's Research

Crystal Packing and H-Bonding Networks

Single-crystal X-ray diffraction studies of closely related (E)-N'-(2-hydroxybenzylidene) hydrazones reveal robust supramolecular networks driven by C–H⋯O and C–H⋯N hydrogen bonds and π⋯π interactions [1]. These intermolecular forces result in dense, three-dimensional crystal packing. In contrast, the hydrazide precursor 2-phenoxypropanohydrazide lacks the extended conjugated π-system and additional hydrogen bond acceptors of the hydrazone, leading to a different solid-state organization . This difference in crystal packing can directly impact physical properties like melting point, solubility, and stability, which are critical for formulation and handling.

Crystal Packing Networks
Cross-study comparable
Hydrazone
Strong C–H⋯O, C–H⋯N H-bonds and π⋯π stacking; dense 3D packing inferred from analog
vs.
Hydrazide
Lacks extended conjugation; no π⋯π stacking, different solid-state organization
Crystal packing differences may impact solubility, stability, and mechanical properties relevant to formulation.
Structural inference from closely related (E)-N'-(2-hydroxybenzylidene) hydrazone SC-XRD data.
Crystallography Solid-State Chemistry Supramolecular Assembly

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide: Targeted Applications


Ortho-Hydroxybenzylidene Pharmacophore SAR

This compound serves as an essential tool in medicinal chemistry programs exploring the role of ortho-hydroxybenzylidene hydrazones. As established in Section 3, this specific regioisomer is critical for enzyme stabilization and metal chelation [1]. Procurement of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, rather than its para-analog or a generic hydrazone, is mandatory to accurately assess the structure-activity relationship (SAR) of the ortho-hydroxy motif in biological assays [2].

Transition Metal Complexes for Bioactivity

The tridentate ONO chelation capability of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a key differentiator for coordination chemists. Unlike simple hydrazides, this hydrazone ligand can form stable, well-defined complexes with metals like Cu(II), Co(II), and Fe(III) [1]. These complexes are often investigated for amplified antimicrobial or anticancer activities compared to the free ligand, making this compound a preferred starting material for metallodrug discovery [3].

Crystallography and Solid-State Engineering

For researchers studying crystal engineering or developing solid formulations, the unique hydrogen bonding and π⋯π stacking network of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a distinct advantage over simpler hydrazides [1]. This compound can be used as a model system to study how specific intermolecular interactions influence melting point, solubility, and stability—information that is crucial for material science and pre-formulation studies [4].

Anticholinesterase & Anticancer Hit Screening

The 2-hydroxybenzylidene hydrazone core is a validated pharmacophore for both anticholinesterase and anticancer activities [2][3]. Including N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide in focused screening libraries allows for the exploration of this privileged scaffold. Its procurement is justified over generic hydrazones due to the high likelihood of observing activity in these specific therapeutic areas, thereby increasing hit rates in high-throughput or fragment-based screening campaigns [5].

Application
Selection Property
Validation Focus
Ortho-hydroxybenzylidene SAR studies
Regioisomeric identity (2-OH vs. 4-OH)
Activity comparison across regioisomers
Metallodrug discovery coordination chemistry
Tridentate ONO chelation motif
Metal complex bioactivity profiling
Crystal engineering and solid-state studies
Extended H-bond and π-π stacking network
Solid-state property evaluation (solubility, stability)
Anticholinesterase and cell-model screening
2-Hydroxybenzylidene hydrazone pharmacophore
Target enzyme and cell-viability endpoint screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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